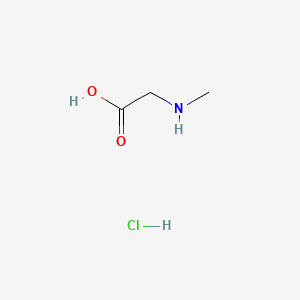
Sarcosine hydrochloride
Übersicht
Beschreibung
Sarcosine hydrochloride, also known as N-methylglycine hydrochloride, is a derivative of the amino acid glycine. It is a white, water-soluble powder that exists as a zwitterion at neutral pH. Sarcosine is naturally found in muscles and other body tissues and is involved in the metabolism of choline to glycine .
Wirkmechanismus
Target of Action
Sarcosine hydrochloride primarily targets the Glycine Transporter 1 (GlyT1) . GlyT1 is responsible for the uptake of glycine and D-serine into cells . By inhibiting this transporter, this compound increases the levels of glycine and D-serine in the body .
Mode of Action
This compound acts by inhibiting the GlyT1 transporter . This inhibition prevents the uptake of glycine and D-serine into cells, thereby increasing their levels in the body . The increased levels of these amino acids enhance their effects .
Biochemical Pathways
This compound affects the metabolism of choline to glycine . It is an intermediate and byproduct in glycine synthesis and degradation . This compound is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine .
Pharmacokinetics
It is known that this compound is rapidly degraded to glycine , which plays a significant role in various physiological processes as a prime metabolic source of components of living cells such as glutathione, creatine, purines, and serine .
Result of Action
The inhibition of GlyT1 by this compound leads to increased levels of glycine and D-serine in the body . This increase enhances the effects of these amino acids . This compound has been shown to alleviate symptoms of depression and schizophrenia, and improve cognition .
Biochemische Analyse
Biochemical Properties
Sarcosine hydrochloride plays a significant role in biochemical reactions, particularly in the metabolism of glycine and choline. It is an intermediate and byproduct in the synthesis and degradation of glycine. The enzyme sarcosine dehydrogenase metabolizes this compound to glycine, while glycine-N-methyl transferase generates this compound from glycine . This compound interacts with various biomolecules, including enzymes and proteins, to facilitate these metabolic processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate macroautophagy in cultured cells, suggesting a role in improved proteostasis . Additionally, this compound has been implicated in the progression of prostate cancer, where it stimulates cell proliferation and invasion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It acts as a glycine transporter inhibitor, enhancing the levels of glycine and subsequently potentiating N-methyl-D-aspartate (NMDA) receptors . This modulation of NMDA receptors is proposed to produce therapeutic effects in conditions such as schizophrenia . This compound also influences oxidative stress, mitochondrial dysfunction, and neuroinflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is rapidly degraded to glycine by the enzyme sarcosine dehydrogenase . Long-term studies have shown that this compound can influence cellular function, including the activation of macroautophagy and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on schizophrenia, this compound was administered at doses of 300 and 600 mg/kg, which ameliorated oxidative and nitrosative stress, mitochondrial dysfunction, and neuroinflammation . High doses may lead to adverse effects, and the optimal dosage needs to be carefully determined based on the specific application .
Metabolic Pathways
This compound is involved in the metabolic pathways of glycine and choline. It is metabolized to glycine by sarcosine dehydrogenase and generated from glycine by glycine-N-methyl transferase . These metabolic pathways are crucial for various physiological processes, including the synthesis of glutathione, creatine, purines, and serine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is a substrate of proton-coupled amino acid transporters, which are overexpressed in certain tissues and tumors . This transport mechanism facilitates the localization and accumulation of this compound in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and mitochondria, where it participates in metabolic processes . The specific localization of this compound can affect its activity and function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sarcosine hydrochloride can be synthesized through the reaction of chloroacetic acid with methylamine, followed by neutralization with hydrochloric acid. The general procedure involves slowly adding sodium bicarbonate to a solution of chloroacetic acid in distilled water, followed by the addition of methylamine .
Industrial Production Methods
In industrial settings, this compound is produced by condensing hydroxyacetonitrile with methylamine to obtain methylaminoacetonitrile. This is then hydrolyzed with sodium hydroxide to obtain sodium methylaminoacetate. The mixture is neutralized with hydrochloric acid, and the resulting sarcosine is separated from sodium chloride using electrodialysis membrane separation technology .
Analyse Chemischer Reaktionen
Types of Reactions
Sarcosine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized to glycine by the enzyme sarcosine dehydrogenase and can be generated from glycine by glycine-N-methyl transferase .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include chloroacetic acid, methylamine, and hydrochloric acid. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major product formed from the metabolism of this compound is glycine. This conversion is facilitated by the enzyme sarcosine dehydrogenase .
Wissenschaftliche Forschungsanwendungen
Sarcosine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and in the production of biodegradable surfactants.
Medicine: It has been investigated as a potential biomarker for prostate cancer and is used in diagnostic assays
Industry: This compound is used in the manufacturing of toothpastes and other personal care products.
Vergleich Mit ähnlichen Verbindungen
Sarcosine hydrochloride is similar to other amino acid derivatives such as dimethylglycine and trimethylglycine (betaine). it is unique in its role as an intermediate in the metabolism of choline to glycine and its potential as a biomarker for prostate cancer . Other similar compounds include:
- Dimethylglycine (DMG)
- Trimethylglycine (Betaine)
- Creatine
- N-Methyl-D-aspartic acid
- Beta-Methylamino-L-alanine
- Guanidinopropionic acid
This compound stands out due to its specific applications in medical diagnostics and its role in various metabolic pathways.
Eigenschaften
IUPAC Name |
2-(methylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIFIROCHIWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107-97-1 (Parent) | |
| Record name | Sarcosine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5060930 | |
| Record name | Sarcosine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Sarcosine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
637-96-7 | |
| Record name | Glycine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarcosine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sarcosine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sarcosine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SARCOSINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50V8R1ZE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sarcosine hydrochloride behave in acidic solutions?
A1: NMR studies reveal that the mean lifetime of the amino group in this compound decreases as the concentration of this compound and its ester increase in acidic aqueous solutions []. This suggests a first-order dependence of the reaction rate on the concentration of these species. Additionally, the reaction rate is significantly influenced by the acidity of the solution, exhibiting a strong dependence on the inverse of hydrogen ion concentration (1/aH+) in highly acidic environments. This dependence diminishes as the solution becomes less acidic [].
Q2: What is the mechanism behind this pH-dependent behavior in acidic solutions?
A2: The observed behavior is attributed to proton exchange between the amino acid (or its ester) and a water molecule hydrogen-bonded to the amino group []. This exchange involves a two-step mechanism:
Q3: Are there any supramolecular applications of this compound?
A3: Yes, the interaction between this compound (Sarc) and the tetraphosphonate cavitand (Tiiii) receptor holds promise for applications like prostate cancer diagnostics [, ]. Researchers have successfully utilized Tiiii, immobilized on magnetic micro-beads, to selectively capture this compound from complex matrices like urine []. This capture mechanism exploits the host-guest chemistry between Tiiii and this compound. By adjusting the pH, sarcosine can be released from the Tiiii receptor, allowing for its detection via electrochemiluminescence (ECL) []. This approach offers a potential pathway for developing sensitive and cost-effective diagnostic tools for prostate cancer.
Q4: What insights do we have about the structure of this compound?
A4: Although a detailed spectroscopic characterization is not provided within the provided papers, the crystal and molecular structure of this compound have been previously determined []. This information serves as a foundation for understanding its interactions and properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















